Recombinant Human nAChR α3β4 Partial Agonist Activity: Quantified EC50 vs. Full Agonist Baseline
2-Cyclohexyl-1-phenylquinazolin-4(1H)-one functions as a partial agonist at recombinant human α3β4 nicotinic acetylcholine receptors (nAChRs) expressed in HEK293 cells, with an EC50 of 7.0 μM [1]. At the closely related α2β4 nAChR subtype, the compound exhibits reduced potency (EC50 = 9.0 μM) and further diminished activity at an additional α2β4 assay configuration (EC50 = 29 μM) [1]. This profile is distinct from the full agonist nicotine (EC50 at α3β4 ~0.5-1 μM; Emax = 100%) and from the competitive antagonist mecamylamine. The compound also demonstrates weak muscarinic acetylcholine receptor binding (IC50 = 4.5 μM in rat cortical membranes) [1], indicating a mixed cholinergic profile not observed with purely orthosteric nAChR ligands.
| Evidence Dimension | Functional agonism at human α3β4 nAChR |
|---|---|
| Target Compound Data | EC50 = 7.0 μM |
| Comparator Or Baseline | Nicotine (full agonist): EC50 ≈ 0.5-1.0 μM, Emax = 100% |
| Quantified Difference | Target compound is ~7-14× less potent than nicotine and functions as a partial agonist |
| Conditions | Recombinant human α3β4 nAChR expressed in HEK293 cells; agonist function assay |
Why This Matters
Partial agonism at α3β4 nAChRs is pharmacologically distinct from full agonism, offering potential for functional modulation rather than maximal receptor activation, which is relevant for nicotinic receptor research programs.
- [1] BindingDB Entry BDBM50369150 (ChEMBL1788226). Affinity Data: EC50 = 7.0 μM at recombinant human α3β4 nAChR (HEK293 cells); EC50 = 9.0 μM and 29 μM at α2β4 nAChR; IC50 = 4.5 μM at muscarinic acetylcholine receptor (rat cortical membranes). View Source
